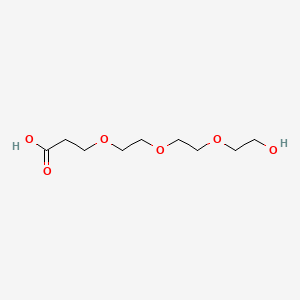
Hydroxy-PEG3-acid
Vue d'ensemble
Description
Hydroxy-PEG3-acid is a PEG-based PROTAC linker . It contains a hydroxyl group with a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
Hydroxy-PEG3-acid is used in the synthesis of PROTACs . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Applications De Recherche Scientifique
Drug Development: PROTAC Synthesis
Hydroxy-PEG3-acid is a PEG-based PROTAC linker used in the synthesis of PROTAC molecules . PROTACs, or Proteolysis Targeting Chimeras, are a novel class of drugs that selectively degrade target proteins by exploiting the ubiquitin-proteasome system. The linker plays a crucial role in determining the efficacy of PROTACs, as it connects the ligand for an E3 ubiquitin ligase to the ligand for the target protein.
Protein Biology: PEGylation
In protein biology, Hydroxy-PEG3-acid can be used for PEGylation . PEGylation is the process of attaching polyethylene glycol (PEG) chains to proteins or peptides, which can improve their solubility, stability, and bioavailability. This modification can also reduce immunogenicity and extend the circulating half-life of therapeutic proteins.
Bioconjugation Techniques
Hydroxy-PEG3-acid serves as a linker in bioconjugation strategies . Bioconjugation involves the covalent attachment of various molecules to proteins or other biomolecules. This technique is essential for creating antibody-drug conjugates (ADCs), which are used in targeted cancer therapies.
Surface Modification
The hydroxyl group in Hydroxy-PEG3-acid allows for the modification of surfaces . This application is particularly relevant in the development of biosensors and medical devices, where PEGylation can enhance biocompatibility and reduce nonspecific protein adsorption.
Nanotechnology
In nanotechnology, Hydroxy-PEG3-acid can be used to modify the surface of nanoparticles . This modification can improve the solubility and stability of nanoparticles, making them suitable for various applications, including drug delivery and diagnostic imaging.
Chemical Synthesis
Hydroxy-PEG3-acid is used in chemical synthesis as a building block for creating complex molecules . Its PEG-based structure is valuable for introducing PEG chains into molecules, which can be advantageous for solubility and pharmacokinetic properties.
Mécanisme D'action
Target of Action
Hydroxy-PEG3-acid is a polyethylene glycol (PEG)-based PROTAC linker . It is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are molecules designed to degrade specific proteins within cells . The primary targets of Hydroxy-PEG3-acid, therefore, are the proteins that are intended to be degraded by the PROTACs it helps form .
Mode of Action
The mode of action of Hydroxy-PEG3-acid involves its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . Hydroxy-PEG3-acid serves as this linker, connecting the two ligands and enabling the PROTAC to bring the target protein and the E3 ligase into proximity . This proximity allows the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The biochemical pathways affected by Hydroxy-PEG3-acid are those involving the target proteins of the PROTACs it helps form . By facilitating the degradation of these proteins, Hydroxy-PEG3-acid indirectly influences the biochemical pathways in which they are involved . The specific pathways affected would depend on the identity of the target proteins.
Pharmacokinetics
As a PEG-based compound, Hydroxy-PEG3-acid is expected to have certain pharmacokinetic properties. PEGylation, or the addition of PEG groups to a molecule, is often used to improve the pharmacokinetics of drugs . It can increase solubility, stability, and half-life, and decrease immunogenicity and proteolysis . The specific adme (absorption, distribution, metabolism, excretion) properties of hydroxy-peg3-acid would depend on the specific protacs it is part of and their interaction with the body’s systems .
Result of Action
The result of Hydroxy-PEG3-acid’s action is the degradation of the target proteins of the PROTACs it forms . By bringing the target protein and the E3 ligase into proximity, it enables the ubiquitination and subsequent degradation of the target protein . This can have various effects at the molecular and cellular levels, depending on the role of the degraded protein.
Action Environment
The action of Hydroxy-PEG3-acid, as part of a PROTAC, takes place within the intracellular environment . Factors such as pH, temperature, and the presence of other molecules could potentially influence its action, efficacy, and stability . .
Propriétés
IUPAC Name |
3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O6/c10-2-4-14-6-8-15-7-5-13-3-1-9(11)12/h10H,1-8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUMHPXJVKDMAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy-PEG3-acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



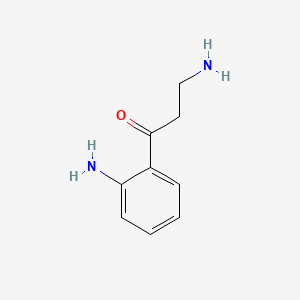

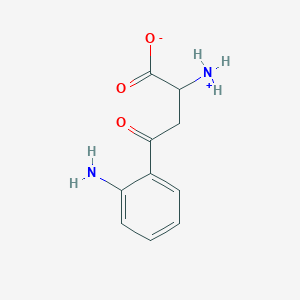
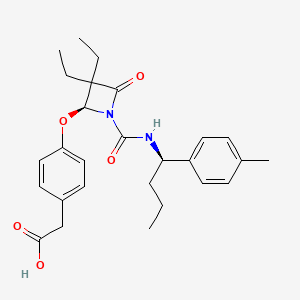
![(18Z)-1,14,24-Trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1673896.png)
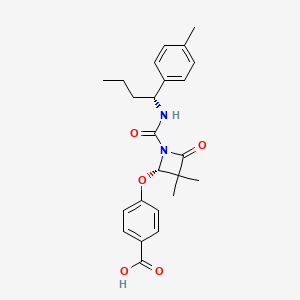
![tert-butyl N-[(2S,3S,5R)-5-benzyl-3-hydroxy-6-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1673898.png)

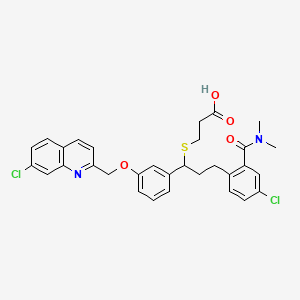
![1'-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]](/img/structure/B1673903.png)
![[3',4,6-Trihydroxy-6'-(hydroxymethyl)-5'-[3,4,5-trihydroxy-6-[[(2E,4E)-8-hydroxydeca-2,4-dienoyl]oxymethyl]oxan-2-yl]oxyspiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E)-7-hydroxy-8,14-dimethylhexadeca-2,4,8,10-tetraenoate](/img/structure/B1673904.png)
![tert-butyl N-[(E,2S,3S,5R)-5-[[1-(1H-benzimidazol-2-ylmethylamino)-3-methyl-1-oxopentan-2-yl]carbamoyl]-3-hydroxy-1,8-diphenyloct-7-en-2-yl]carbamate](/img/structure/B1673905.png)
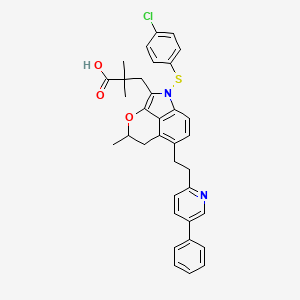
![tert-butyl N-[(2S,3S,5R)-3-hydroxy-6-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-[[4-(2-morpholin-4-ylethoxy)phenyl]methyl]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1673908.png)